molecular formula C18H24N2O2 B2928457 4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1351586-08-7

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2928457
CAS No.: 1351586-08-7
M. Wt: 300.402
InChI Key: NTPSAIFVDDBOMM-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a 4-tert-butylphenyl group linked via an amide bond to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety. This structure combines steric bulk (tert-butyl group) with a conformationally constrained pyrrolidinone ring modified by a cyclopropyl substituent.

Properties

IUPAC Name

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)13-6-4-12(5-7-13)17(22)19-14-10-16(21)20(11-14)15-8-9-15/h4-7,14-15H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSAIFVDDBOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

    Cyclopropyl-Substituted Pyrrolidinone: The cyclopropyl-substituted pyrrolidinone moiety can be synthesized via a cyclization reaction involving a suitable precursor, such as a cyclopropylamine and a keto acid.

    Coupling Reaction: The final step involves coupling the benzamide core with the cyclopropyl-substituted pyrrolidinone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the cyclopropyl group, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Alkylated or substituted derivatives

Scientific Research Applications

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The cyclopropyl and pyrrolidinone moieties can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

PCAF HAT Inhibitory Activity: Substituent Effects

Evidence from benzamide analogs in Molecules (2012) highlights the role of substituents in modulating biological activity. Key findings include:

  • 2-Acylamino substituents are critical for PCAF histone acetyltransferase (HAT) inhibition, as seen in compounds like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition at 100 μM). However, acyl chain length (C6 to C16) had minimal impact on activity.

Comparison with Target Compound: The 1-cyclopropyl-5-oxopyrrolidin-3-yl group in the target compound replaces the carboxyphenyl moiety found in PCAF inhibitors. However, the absence of a 2-acylamino group (critical in PCAF inhibitors) suggests divergent mechanisms of action.

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamides
Compound Substituents % Inhibition (100 μM)
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 4-carboxyphenyl 67%
Anthranilic Acid None 34%
Target Compound 1-Cyclopropyl-5-oxopyrrolidin-3-yl Not reported

Neuroleptic Benzamide Derivatives

Benzamide neuroleptics like amisulpride , tiapride , and sulpiride () share a benzamide backbone but differ in substituents:

  • Amisulpride : A methoxy group and pyrrolidine ring enhance dopamine receptor selectivity.
  • Tiapride : A thioethyl group confers GABAergic activity.

Comparison with Target Compound: The target compound’s cyclopropyl-pyrrolidinone group introduces structural complexity absent in classical neuroleptics. This modification may reduce off-target effects (e.g., GABA or dopamine receptor interactions) but requires validation through receptor-binding assays.

Table 2: Structural and Functional Comparison with Neuroleptic Benzamides
Compound Key Substituents Primary Application
Amisulpride Methoxy, pyrrolidine Antipsychotic
Target Compound Cyclopropyl-pyrrolidinone Unknown (hypothetical)

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